molecular formula C6H14Cl2N2 B6286676 cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride CAS No. 2566777-95-3

cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride

Cat. No.: B6286676
CAS No.: 2566777-95-3
M. Wt: 185.09 g/mol
InChI Key: YDHHOMAODDKZOZ-RUTFAPCESA-N
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Description

cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride: is a bicyclic organic compound that contains two nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable diamine with a dihalide in the presence of a base, leading to the formation of the bicyclic structure. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions: cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different amine derivatives.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride involves its interaction with molecular targets, such as receptors or enzymes. For example, as a glucagon-like peptide-1 receptor modulator, it binds to the receptor and influences its activity, leading to effects such as increased insulin secretion and reduced appetite . The pathways involved may include signal transduction mechanisms that regulate metabolic processes.

Comparison with Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar nitrogen-containing structure.

    1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and ligand in various chemical reactions.

Uniqueness: cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride is unique due to its specific bicyclic structure and the positioning of nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific biological receptors sets it apart from other similar compounds, making it valuable in medicinal chemistry research .

Properties

IUPAC Name

(1S,6R)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHHOMAODDKZOZ-RUTFAPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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